molecular formula C16H14N2O4S B8801924 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No. B8801924
M. Wt: 330.4 g/mol
InChI Key: AFJWRJSEKOVVFH-UHFFFAOYSA-N
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Patent
US07446199B2

Procedure details

Under N2 purge, 5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 g, 2.8 mmol), Et3N (0.75 mL, 5.4 mmol), Pd(OAc)2 (64 mg, 0.28 mmol), Ph3P (0.45 g, 1.7 mmol) and MeOH (5.0 mL, 120 mmol) were loaded in 20 mL DMF. The vessel was purged with CO 5 minutes and fixed with a condenser tube with CO balloon. The reaction was heated to 100 C for 6 hours and monitored by TLC (rf 5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine=0.72, rf 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester=0.43, CH2Cl2). After 6 hours, the reaction was removed from heat, diluted to 100 mL with water and extracted with EtOAC (100 mL). The phases were separated and organic was washed with additional water (2×100 mL) and brine (1×100 mL), dried over Na2SO4, filtered, and dried in vacuo. The resulting yellow powder was purified over a short plug of silica gel with CH2Cl2 until all material was recovered. Yield 0.94 g, white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.45 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
64 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.CCN(CC)CC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:47][OH:48].CN([CH:52]=[O:53])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:47][O:48][C:52]([C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1)=[O:53] |f:5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
64 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under N2 purge
CUSTOM
Type
CUSTOM
Details
The vessel was purged with CO 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
fixed with a condenser tube with CO balloon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 100 C for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
ADDITION
Type
ADDITION
Details
diluted to 100 mL with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
organic was washed with additional water (2×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow powder was purified over a short plug of silica gel with CH2Cl2 until all material
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
COC(=O)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.